molecular formula C13H16O4 B1585959 Ethyl 3-(3,4-dimethoxyphenyl)acrylate CAS No. 20583-78-2

Ethyl 3-(3,4-dimethoxyphenyl)acrylate

Cat. No. B1585959
CAS RN: 20583-78-2
M. Wt: 236.26 g/mol
InChI Key: SUFLQJBENWTBOL-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-dimethoxyphenyl)acrylate is a chemical compound with the molecular formula C13H16O4 . It is an ester derived from acrylic acid and is commonly used in the production of polymers, adhesives, and coatings .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(3,4-dimethoxyphenyl)acrylate is represented by the formula C13H16O4 . The molecular weight of this compound is 236.2637 .


Physical And Chemical Properties Analysis

Ethyl 3-(3,4-dimethoxyphenyl)acrylate has a molecular weight of 236.26 . Other physical and chemical properties such as density, boiling point, and flash point are also available .

Scientific Research Applications

Polymer Synthesis and Modification

  • Polymeric Protecting Groups : Ethyl 3-(3,4-dimethoxyphenyl)acrylate can be used in the synthesis of novel polymeric amino protecting groups. This has been demonstrated through the copolymerization with methyl acrylate, which shows promising results for developing new polymeric protecting groups with potential applications in peptide synthesis and other areas (Gormanns & Ritter, 1994).

  • Homopolymer and Copolymer Synthesis : Research into the synthesis and characterization of homopolymers and copolymers involving variants of ethyl acrylate, such as 3,5-dimethylphenyl acrylate, has been conducted. These studies focus on free radical polymerization and the resulting materials' properties, which could have applications in coatings, adhesives, and other polymer-based products (Vijayanand et al., 2002).

Chemical Reactions and Catalysis

  • Hydrocarbonylation and Dimerization Reactions : Ethyl acrylate derivatives are used in hydrocarbonylation and dimerization reactions. These processes are important in industrial chemistry for the synthesis of various compounds, including intermediates for pharmaceuticals and agrochemicals (Murata & Matsuda, 1982).

  • Copolymerization with Ethylene : The copolymerization of ethylene and alkyl acrylates, including ethyl acrylate, using nickel catalysts, has been researched. This work is vital for producing high molecular weight, linear copolymers with potential applications in the plastics industry (Xin et al., 2017).

Environmental and Health Implications

  • Reaction with Glutathione and Protein : Ethyl acrylate and its derivatives show reactivity with glutathione and proteins, which has implications for understanding their metabolism and detoxification in biological systems. This research is important for evaluating the safety and environmental impact of these compounds (Potter & Tran, 1992).

  • Photopolymerization and Initiators : Studies on novel photoinitiators for free radical polymerization, such as benzophenone-di-1,3-dioxane, have involved ethyl acrylate derivatives. This research is significant for developing more efficient photopolymerization processes in the coatings and printing industries (Kemin et al., 2011).

Safety And Hazards

While specific safety data for Ethyl 3-(3,4-dimethoxyphenyl)acrylate was not found, it is generally advisable to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It is also recommended to use personal protective equipment when handling this compound .

properties

IUPAC Name

ethyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-4-17-13(14)8-6-10-5-7-11(15-2)12(9-10)16-3/h5-9H,4H2,1-3H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFLQJBENWTBOL-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3,4-dimethoxyphenyl)acrylate

Synthesis routes and methods I

Procedure details

Carbethoxymethylene triphenylphosphorane (150 g, 0.3 mol) was added to a solution of 3,4-dimethoxybenzaldehyde (50 g, 0.3 mol) in dry dichloromethane (150 ml), and the mixture was stirred at room temperature overnight. The solution was concentrated to about 50 ml, and the precipitate was filtered off and washed with hexane-dichloromethane (4:1, v/v). The combined filtrates were evaporated to a residue, which was purified by silica gel chromatography using hexane-ethyl acetate (9:1, v/v) as the eluant. The title compound was isolated as a crystalline mass (65 g, 91%), m.p. 52°-53° C.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

16.5 g (0.55 mol) of sodium hydride (80%) are stirred in 500 ml of tetrahydrofuran and 123.3 g (0.55 mol) of phosphonoacetic acid triethyl ester are added dropwise to give a clear solution. Then over 15 minutes a solution of 83.1 g (0.50 mol) of 3,4-dimethoxybenzaldehyde in 200 ml of tetrahydrofuran are added. The mixture is then stirred under reflux for 30 minutes. After cooling, the clear solution is separated from the insoluble material which is dissolved in 500 ml of water and extracted twice with 250 ml of toluene. The tetrahydrofuran solution is evaporated to dryness and the residue is dissolved in the toluene extract. This solution is washed three times with water, dried and the solvent evaporated.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
123.3 g
Type
reactant
Reaction Step Two
Quantity
83.1 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(3,4-dimethoxyphenyl)acrylate
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Ethyl 3-(3,4-dimethoxyphenyl)acrylate

Citations

For This Compound
30
Citations
RJ Henderson, NR Buehler, EM Pasciak… - Journal of The …, 2014 - iopscience.iop.org
Cyclic voltammograms for the reduction of ethyl 2-bromo-3-(3', 4'-dimethoxyphenyl)-3-(propargyloxy) propanoate (1) at a silver cathode in dimethylformamide (DMF) containing 0.10 M …
Number of citations: 2 iopscience.iop.org
HJ Zhu, J Ma, CM Wei, JT Wang - Acta Crystallographica Section E …, 2004 - scripts.iucr.org
The title compound, C17H18N2O3, was synthesized by the reaction of ethyl 3-(3,4-dimethoxyphenyl)acrylate and phenylhydrazine. There are intermolecular N—H⋯O and C—H⋯O …
Number of citations: 3 scripts.iucr.org
YJ Lee, PH Liao, WK Chen, CC Yang - Cancer letters, 2000 - Elsevier
As part of our previous search for new compounds with improved biological activities including antibiotic, antiviral, anti-inflammatory, and tumor growth inhibition activities, we …
Number of citations: 231 www.sciencedirect.com
TU Rahman, KF Khattak, W Liaqat, K Zaman… - Records of Natural …, 2015 - acgpubs.org
The phytochemical examination of the extract of bark of Millettia ovalifolia yielded chemical constituents, which included one novel flavonoid 7-(4-methoxyphenyl)-9H-furo [2, 3-f] …
Number of citations: 10 www.acgpubs.org
DN Bhangare, VB Mahale, MN Lokhande - Org Chem - hakon-art.com
Curculigine isolated from the rhizomes of Curculigo capitulate and Curculigo recurvata plants of Hypoxidaceae family found potent against arrhythmia. Due to their biological …
Number of citations: 0 www.hakon-art.com
GH Yeun, SH Lee, YB Lim, HS Lee, MH Won… - Bulletin of the Korean …, 2013 - Citeseer
In the previous paper (Bull. Korean Chem. Soc., 2011, 32, 2997), the hybrid molecules between α-lipoic acid (ALA) and polyphenols (PPs) connected with neutral 2-(2-aminoethoxy) …
Number of citations: 10 citeseerx.ist.psu.edu
YF Sun, HS Jia, S Liu, ZH Luo, HJ Zhu - … Crystallographica Section E …, 2007 - scripts.iucr.org
In the molecule of the title compound, C18H20N2O3, the five-membered ring adopts an envelope conformation. Intramolecular C—H⋯N hydrogen bonds cause the formation of two …
Number of citations: 1 scripts.iucr.org
C Zhang, QY Du, LD Chen, WH Wu, SY Liao… - European journal of …, 2016 - Elsevier
A series of benzoates (or phenylacetates or cinnamates) – tacrine hybrids (7a-o) were designed, synthesized and evaluated as multi-potent anti-Alzheimer drug candidates. The …
Number of citations: 83 www.sciencedirect.com
A Ohtera, Y Miyamae, K Yoshida, K Maejima… - ACS chemical …, 2015 - ACS Publications
Peroxisome proliferator-activated receptor γ (PPARγ) is a ligand-activated transcription factor that plays an important role in adipogenesis and glucose metabolism. The ligand-binding …
Number of citations: 36 pubs.acs.org
YJ Woo, BH Lee, GH Yeun, HJ Kim, JM Ko… - Bulletin of the Korean …, 2011 - koreascience.kr
A series of hybrid molecules between (R)-lipoic acid (ALA) and the acetylated or methylated polyphenol compounds were synthesized and their in vitro cholinesterase […
Number of citations: 11 koreascience.kr

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